Phenazine ethosulfate
Overview
Description
Phenazine ethosulfate is a cationic dye and a chemical electron acceptor. It is commonly used in dye-linked enzyme assays. At high pH levels, this compound produces free radicals, which may act as the actual electron acceptors . This compound is known for its role in various biochemical and diagnostic applications.
Mechanism of Action
Target of Action
Phenazine ethosulfate is a cationic dye and a chemical electron acceptor . It is primarily used in dye-linked enzyme assays . The compound’s primary targets are the enzymes involved in these assays .
Mode of Action
This compound interacts with its targets by accepting electrons . At a high pH, the dye produces free radicals, which may be the actual electron acceptors . This interaction results in changes in the redox state of the cellular environment .
Biochemical Pathways
This compound affects the redox pathways within cells . It serves as an electron shuttle to alternate terminal acceptors, modifying cellular redox states . This can influence gene expression patterns, contribute to biofilm formation and architecture, and enhance bacterial survival .
Pharmacokinetics
Its solubility in ethanol is known to be 50 mg/ml , which could potentially impact its bioavailability.
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It can modify cellular redox states, act as a cell signal that regulates patterns of gene expression, contribute to biofilm formation and architecture, and enhance bacterial survival . In addition, it can promote IL-8 secretion and mRNA expression in a concentration-dependent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH . At a high pH, the dye produces free radicals, which may be the actual electron acceptors . Furthermore, this compound’s impacts on bacterial interactions and biotechnological processes suggest that it may also be influenced by the presence of other microorganisms and specific conditions within biotechnological processes .
Biochemical Analysis
Biochemical Properties
Phenazine ethosulfate serves as an electron shuttle to alternate terminal acceptors, modifying cellular redox states . It acts as a cell signal that regulates patterns of gene expression, contributes to biofilm formation and architecture, and enhances bacterial survival .
Cellular Effects
This compound has diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses . It influences cell function by modifying cellular redox states and regulating patterns of gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as an electron acceptor . It modifies cellular redox states and acts as a cell signal that regulates patterns of gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound serves as a good electron acceptor in photoelectrochemical cells .
Metabolic Pathways
This compound is involved in the electron transport chain, serving as an electron shuttle to alternate terminal acceptors . It modifies cellular redox states, which can have downstream effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine ethosulfate involves the reaction of phenazine with ethyl sulfate. The general approaches for synthesizing phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2-carbon units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene or diphenylamines, palladium-catalyzed N-arylation, and multicomponent approaches .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and characterization using techniques like gas chromatography–mass spectrometry (GC-MS), fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) studies .
Chemical Reactions Analysis
Types of Reactions: Phenazine ethosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as an electron acceptor in these reactions, facilitating electron transfer processes .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine N-oxide, while reduction can produce phenazine derivatives with altered electronic properties .
Scientific Research Applications
Phenazine ethosulfate has a wide range of scientific research applications:
Chemistry: Used as a redox probe in electrochemical sensors and assays.
Medicine: Utilized in studies related to oxidative stress and free radical biology.
Industry: Applied in diagnostic assays and as a dye in various industrial processes.
Comparison with Similar Compounds
- Phenazine methosulfate
- 1-Methoxy-5-methylphenazinium methyl sulfate
- Thiazolyl Blue Tetrazolium Bromide
- 2,6-Dichloroindophenol sodium salt hydrate
Phenazine ethosulfate stands out due to its unique combination of properties, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
5-ethylphenazin-5-ium;ethyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2.C2H6O4S/c1-2-16-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16;1-2-6-7(3,4)5/h3-10H,2H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJKJPMLWJWQIH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.CCOS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065101 | |
Record name | Phenazinium, 5-ethyl-, ethyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10510-77-7 | |
Record name | Phenazine ethosulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10510-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenazine ethosulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010510777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenazine ethosulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenazinium, 5-ethyl-, ethyl sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenazinium, 5-ethyl-, ethyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethylphenazinium ethyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENAZINE ETHOSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2K3Z3B9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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